Cas no 79119-31-6 (N,N-diethyl-4-hydroxybenzamide)

N,N-diethyl-4-hydroxybenzamide is a versatile organic compound with significant applications in pharmaceutical research. It serves as a key intermediate in the synthesis of various bioactive compounds, offering high purity and stability. This compound exhibits excellent solubility in organic solvents, facilitating its use in various synthetic reactions. Its specific functional groups provide a platform for the development of diverse chemical entities, making it an invaluable tool in medicinal chemistry.
N,N-diethyl-4-hydroxybenzamide structure
79119-31-6 structure
Product Name:N,N-diethyl-4-hydroxybenzamide
CAS No:79119-31-6
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD01120247
CID:533332
PubChem ID:504154
Update Time:2025-08-02

N,N-diethyl-4-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N,N-diethyl-4-hydroxy-
    • N,N-diethyl-4-hydroxybenzamide
    • Benzamide, N,N-diethyl-p-hydroxy-
    • AKOS000207329
    • EN300-85098
    • WLRVSRJKZYZCJY-UHFFFAOYSA-N
    • DTXSID00333421
    • Z68161094
    • 79119-31-6
    • N,N-diethyl-4-hydroxy-benzamide
    • Q63395615
    • 4-hydroxy-N,N-diethyl benzamide
    • CHEBI:177058
    • SCHEMBL1806308
    • 4-hydroxy-N,N-diethylbenzamide
    • MDL: MFCD01120247
    • Inchi: 1S/C11H15NO2/c1-3-12(4-2)11(14)9-5-7-10(13)8-6-9/h5-8,13H,3-4H2,1-2H3
    • InChI Key: WLRVSRJKZYZCJY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)O)N(CC)CC

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 363.4±25.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N,N-diethyl-4-hydroxybenzamide Security Information

N,N-diethyl-4-hydroxybenzamide Pricemore >>

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Additional information on N,N-diethyl-4-hydroxybenzamide

Introduction to N,N-diethyl-4-hydroxybenzamide (CAS No. 79119-31-6)

N,N-diethyl-4-hydroxybenzamide, a compound with the chemical formula C10H13NO2, is a derivative of benzamide that has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its N,N-diethyl substituents and a 4-hydroxy group on the benzene ring, which contribute to its unique chemical properties and potential biological activities. With a CAS number of 79119-31-6, this molecule has been studied for its pharmacological effects and its role in various therapeutic applications.

The structure of N,N-diethyl-4-hydroxybenzamide plays a crucial role in determining its interactions with biological targets. The presence of the hydroxyl group enhances its solubility in polar environments, making it more accessible for metabolic processes and cellular uptake. Additionally, the N,N-diethyl moiety influences the compound's lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. These structural features make N,N-diethyl-4-hydroxybenzamide a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of N,N-diethyl-4-hydroxybenzamide. Studies have indicated that this compound may exhibit anti-inflammatory, analgesic, and even anticancer activities. The hydroxyl group on the benzene ring is believed to contribute to these effects by modulating the activity of various enzymes and receptors involved in inflammatory pathways. For instance, research suggests that N,N-diethyl-4-hydroxybenzamide can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation.

Moreover, the N,N-diethyl substituents may enhance the compound's binding affinity to specific biological targets. This has led to investigations into its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes—mediators of pain and inflammation. Preliminary studies have shown that N,N-diethyl-4-hydroxybenzamide can reduce pain hypersensitivity in animal models, suggesting its potential as a novel analgesic agent.

The biological activity of N,N-diethyl-4-hydroxybenzamide has also been explored in the context of cancer research. Some studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by activating stress signaling pathways. The exact mechanisms behind these effects are still under investigation, but they likely involve interactions with mitochondrial proteins and caspase activation. Additionally, the compound's ability to disrupt microtubule formation has been observed in some cancer cells, which could contribute to its antitumor properties.

In terms of pharmacokinetic studies, N,N-diethyl-4-hydroxybenzamide has been found to exhibit moderate oral bioavailability and a reasonable half-life, suggesting its potential for therapeutic use. However, further research is needed to optimize its pharmacokinetic profile and minimize any potential side effects. For instance, studies have shown that the compound can be metabolized by cytochrome P450 enzymes, which could lead to drug-drug interactions if used concomitantly with other medications.

The synthesis of N,N-diethyl-4-hydroxybenzamide has also been optimized to improve yield and purity. Various synthetic routes have been developed, including condensation reactions between ethyl carbamate derivatives and 4-hydroxybenzoic acid under controlled conditions. These synthetic methods ensure that the final product meets high-quality standards for further pharmacological testing.

Recent advancements in drug delivery systems have also opened new avenues for utilizing N,N-diethyl-4-hydroxybenzamide effectively. Nanoparticle-based delivery systems have shown promise in enhancing the bioavailability and targeted delivery of this compound to specific tissues or organs. This approach could improve therapeutic outcomes while reducing systemic side effects.

In conclusion, N,N-diethyl-4-hydroxybenzamide (CAS No. 79119-31-6) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its biological activity, making it a valuable candidate for further research in anti-inflammatory, analgesic, and anticancer therapies. While challenges remain in optimizing its pharmacokinetic profile and minimizing side effects, ongoing studies provide hope for future therapeutic uses.

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